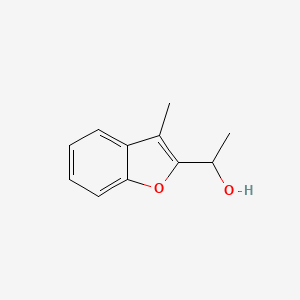

1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methyl-1-benzofuran-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTGFYRSBJVIAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Approaches for 1 3 Methyl 1 Benzofuran 2 Yl Ethan 1 Ol and Its Precursors

Retrosynthetic Analysis of the 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol Scaffold

A retrosynthetic analysis of this compound reveals key bond disconnections and strategic precursors. The primary disconnection is at the carbon-carbon bond of the ethanol (B145695) moiety, suggesting a Grignard reaction. This leads back to the key intermediate, 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, and a methyl Grignard reagent.

Further disconnection of the ethanone (B97240) precursor at the C2-acyl bond points to a 3-methyl-1-benzofuran core that can be acylated. The 3-methyl-1-benzofuran scaffold itself can be retrosynthetically disconnected in several ways, primarily involving the formation of the furan (B31954) ring. A common strategy involves the intramolecular cyclization of a suitably substituted phenol (B47542), such as an o-hydroxyacetophenone derivative. This approach forms the basis for many of the synthetic routes discussed below.

Direct Synthesis Routes to this compound

The most direct synthetic route to this compound involves the nucleophilic addition of a methyl group to the corresponding aldehyde.

Grignard Reaction:

This method utilizes the reaction of 3-methyl-1-benzofuran-2-carbaldehyde with a methylmagnesium halide (e.g., methylmagnesium chloride or bromide) in an appropriate etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the target secondary alcohol, this compound.

Synthesis of Key Intermediates: 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one and Related Structures

The synthesis of the key precursor, 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, is a critical step. A prevalent method involves the construction of the benzofuran (B130515) ring followed by acylation, or the cyclization of a precursor already containing the acetyl group.

One established method for the synthesis of the starting 1-(3-methyl-1-benzofuran-2-yl)ethanone involves the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone (B47974). mdpi.comresearchgate.net This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile (B52724). mdpi.com The reaction proceeds via initial O-alkylation of the phenol with chloroacetone, followed by an intramolecular cyclization to form the benzofuran ring.

Cyclization Reactions in Benzofuran Core Construction

The formation of the benzofuran nucleus is a pivotal step in the synthesis of these compounds. Various catalytic methods have been developed to facilitate this intramolecular cyclization.

Palladium catalysis is a powerful tool for the synthesis of benzofurans. A common approach involves the Sonogashira cross-coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. nih.gov In the context of synthesizing a 3-methylbenzofuran, propyne (B1212725) or a related three-carbon alkyne would be the coupling partner. The palladium catalyst, often in conjunction with a copper co-catalyst, facilitates both the C-C bond formation of the Sonogashira coupling and the subsequent C-O bond formation of the cyclization.

Another palladium-catalyzed approach is the direct arylation and ring closure of benzofurans with aryl iodides, which proceeds via a Heck-type oxyarylation mechanism. nih.gov While this method is used to build more complex fused systems, the underlying principles of palladium-catalyzed C-O bond formation are relevant.

Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis

| Starting Materials | Catalyst System | Product | Reference |

| o-Iodophenol, Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | 2,3-Disubstituted Benzofuran | nih.gov |

| Benzofuran, Hydroxy Aryl Iodide | Pd(OAc)₂ / Ag₂O | Dihydrobenzofuro[3,2-b]benzofuran | nih.gov |

| 3-Phenoxybenzo[b]thiophene | Pd(OPiv)₂ / AgOPiv | Benzothieno[3,2-b]benzofuran | researchgate.net |

Copper-catalyzed reactions offer an alternative and often more economical approach to benzofuran synthesis. One-pot procedures involving the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes have been reported. rsc.org This method allows for the regioselective synthesis of polysubstituted benzofurans. The reaction is believed to proceed through a sequential nucleophilic addition of the phenol to the alkyne followed by an oxidative cyclization.

Another copper-catalyzed approach involves the tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites, which leads to the formation of a C-S and C-P bond, highlighting the versatility of copper in facilitating intramolecular cyclizations. nih.gov

Table 2: Examples of Copper-Catalyzed Benzofuran Synthesis

| Starting Materials | Catalyst System | Product | Reference |

| Phenol, Alkyne | Cu Catalyst / O₂ | Polysubstituted Benzofuran | rsc.org |

| o-Alkynylphenyl isothiocyanate, Phosphite | CuCl₂ | Benzo[d] researchgate.netrsc.orgthiazin-2-yl phosphonate | nih.gov |

| o-Iodophenol, Terminal Alkyne (in Sonogashira) | CuI (co-catalyst) | 2,3-Disubstituted Benzofuran | nih.gov |

Acid-catalyzed cyclizations provide a classic and effective method for the synthesis of the benzofuran core. A common strategy involves the intramolecular Friedel-Crafts type acylation of α-aryloxy ketones. nih.gov This can be achieved using various Lewis acids such as BBr₃, Bi(OTf)₃, or Ga(OTf)₃, or Brønsted acids like p-toluenesulfonic acid (p-TSA). nih.gov

For example, the reaction of an o-hydroxyacetophenone with chloroacetone can be followed by an acid-catalyzed dehydration and cyclization to yield the 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one. Additionally, the condensation of p-cresol (B1678582) with glyoxalmonohydrate in the presence of acetic acid and sulfuric acid has been used to synthesize benzofuran derivatives, demonstrating the utility of acid catalysis in forming the heterocyclic ring. nih.gov

Table 3: Examples of Acid-Catalyzed Benzofuran Synthesis

| Starting Materials | Catalyst/Reagent | Product | Reference |

| α-Aryloxyaryl ketones | BBr₃, Bi(OTf)₃, or Ga(OTf)₃ | Substituted Benzofuran | nih.gov |

| p-Cresol, Glyoxalmonohydrate | Acetic Acid / Sulfuric Acid | Methyl-substituted Dihydrobenzofuro[3,2-b]benzofuran | nih.gov |

Base-Catalyzed Cyclizations

Base-catalyzed intramolecular cyclization is a prominent strategy for synthesizing the benzofuran ring system. These reactions typically proceed via the cyclization of suitably substituted phenolic precursors. A highly efficient and practical method involves the transition-metal-free intramolecular cyclization of 2-ynylphenols. nih.govrsc.org This approach utilizes readily available and inexpensive bases as catalysts to promote the ring-closing reaction.

One notable example employs cesium carbonate (Cs₂CO₃) as the catalyst under mild conditions to afford 2-substituted benzo[b]furans in good to excellent yields. nih.gov The reaction demonstrates a broad substrate scope, tolerating various functional groups on both the phenolic ring and the alkyne substituent. nih.govrsc.org Similarly, potassium carbonate (K₂CO₃) has been effectively used to catalyze a sequence of 1,4-addition, intramolecular cyclization, and aromatization to produce complex benzofuran-fused heterocycles. nih.gov The Rap-Stoermer reaction, another classic example, utilizes a basic catalyst like triethylamine (B128534) for the synthesis of benzofuran derivatives. nih.gov

Table 1: Examples of Base-Catalyzed Benzofuran Synthesis

| Precursor Type | Base Catalyst | Key Features | Reference |

|---|---|---|---|

| 2-ynylphenols | Cs₂CO₃ | Transition-metal-free, mild conditions, good to excellent yields. | nih.gov |

| Aurone-derived 1-azadienes | K₂CO₃ | Sequential 1,4-addition/cyclization/aromatization. | nih.gov |

| Phenolic ketones | Triethylamine | Used in Rap-Stoermer reaction conditions. | nih.gov |

Metal-Free Cyclization Approaches

The development of metal-free synthetic routes is of significant interest to avoid potential contamination of products with residual transition metals, which is particularly crucial in pharmaceutical applications. Besides the base-catalyzed methods mentioned above, other metal-free approaches have been established.

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂], are effective in mediating the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org This oxidative cyclization can be performed using stoichiometric amounts of the reagent or in a catalytic manner in the presence of a co-oxidant like m-chloroperbenzoic acid. organic-chemistry.org Another innovative metal-free, one-pot synthesis involves the O-arylation of ethyl acetohydroxamate with diaryliodonium salts. The resulting intermediates react in situ with ketones under acidic conditions, proceeding through oxime formation, a nih.govnih.gov-sigmatropic rearrangement, and subsequent cyclization to yield substituted benzofurans. diva-portal.orgdocksci.com This method is operationally simple and avoids the use of excess reagents. diva-portal.org

Coupling Reactions in Benzofuran Ring Formation (e.g., Sonogashira Coupling)

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for constructing the benzofuran skeleton. The Sonogashira coupling, in particular, is widely employed for this purpose. nih.govacs.org This reaction typically involves the coupling of a 2-halophenol (commonly a 2-iodophenol) with a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. nih.govacs.org The resulting 2-(1-alkynyl)phenol intermediate then undergoes intramolecular cyclization to form the benzofuran ring. nih.gov

To streamline the process, one-pot, three-component procedures have been developed. These methods combine a 2-iodophenol (B132878), a terminal acetylene, and an aryl iodide under Sonogashira conditions. nih.gov An initial coupling of the 2-iodophenol and the alkyne is followed by a cyclization step that incorporates the aryl iodide, leading to highly substituted benzofurans. nih.gov The use of microwave irradiation can significantly shorten reaction times and minimize the formation of side products. nih.gov This strategy has been applied to the synthesis of various natural products and biologically active molecules containing the benzofuran motif. nih.govrsc.org

Table 2: Sonogashira Coupling in Benzofuran Synthesis

| Reactants | Catalyst System | Key Features | Reference |

|---|---|---|---|

| 2-Iodophenols + Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Two-step (coupling then cyclization) or one-pot synthesis. | nih.govacs.org |

| 2-Iodophenols + Terminal Alkynes + Aryl Iodides | Pd-based catalyst | One-pot, three-component reaction for 2,3-disubstituted benzofurans. Microwave-assisted. | nih.gov |

| 2-Chlorophenols + Alkynes | Pd-catalyst / Hydroxyterphenylphosphine ligand | One-pot synthesis from more accessible chlorophenols. | organic-chemistry.org |

Rearrangement Pathways in Benzofuran Synthesis (e.g.,organic-chemistry.orgnih.gov-aryl migration, Perkin rearrangement)

Molecular rearrangements offer alternative and often elegant pathways to the benzofuran core. A notable example involves a temperature-dependent organic-chemistry.orgnih.gov-aryl migration. organic-chemistry.org The addition of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones generates alkoxide intermediates that can cyclize to form 2-substituted benzofurans via this aryl migration pathway. organic-chemistry.org

Sigmatropic rearrangements are also employed in benzofuran synthesis. For instance, a nih.govnih.gov-sigmatropic rearrangement is a key step in a metal-free, one-pot method starting from O-arylated ethyl acetohydroxamate products. diva-portal.org Gold-catalyzed reactions of quinols with alkynyl esters can also proceed through a Claisen-type sigmatropic rearrangement to yield benzofuran heterocycles. acs.org Furthermore, methods have been developed for the selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans by rearranging and subsequently transforming 2-hydroxychalcones. nih.gov In some cases, unusual rearrangements from a benzopyran to a benzofuran group have been observed, opening novel synthetic avenues. nih.gov

Stereoselective Synthesis of this compound

As this compound is a chiral molecule, possessing a stereocenter at the alcohol-bearing carbon, its stereoselective synthesis is of significant importance for applications where a single enantiomer is required. Such syntheses are typically achieved through the asymmetric reduction of the corresponding prochiral ketone, 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one.

Chiral Catalyst Applications (e.g., metal/lipase-combo, enzymatic reduction)

The asymmetric reduction of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one can be accomplished with high enantioselectivity using various chiral catalysts.

Transition-Metal Catalysts: Noyori-type transfer hydrogenation catalysts are highly effective for this transformation. For example, ruthenium(II) complexes with chiral diamine ligands, such as Ru(II)-(S,S)-TsDPEN, can achieve greater than 90% enantiomeric excess (ee) under mild conditions. evitachem.com These reactions typically use a mixture of formic acid and triethylamine (HCO₂H/Et₃N) as the hydrogen source. evitachem.com

Biocatalysis: Enzymatic methods offer exceptional stereocontrol and are conducted under environmentally benign conditions. Ketoreductases (KREDs) are enzymes specifically designed for the stereoselective reduction of ketones to alcohols. evitachem.com Lipases, such as those from Candida antarctica, can also be employed in the kinetic resolution of racemic this compound. evitachem.com In this process, one enantiomer of the alcohol is selectively acylated by the lipase, allowing for the separation of the unreacted enantiomer from the acylated product.

Table 3: Chiral Catalysts for Stereoselective Synthesis

| Catalyst Type | Specific Catalyst/Enzyme | Method | Key Outcome | Reference |

|---|---|---|---|---|

| Transition Metal | Ru(II)-(S,S)-TsDPEN | Asymmetric Transfer Hydrogenation | >90% ee | evitachem.com |

| Enzyme | Ketoreductases (KREDs) | Asymmetric Reduction | High stereocontrol | evitachem.com |

| Enzyme | Lipase from Candida antarctica | Kinetic Resolution | Separation of enantiomers | evitachem.com |

Asymmetric Induction Strategies

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, controlled by a chiral feature present in the substrate, reagent, or catalyst. In the synthesis of chiral alcohols like this compound, the primary strategy is catalyst-controlled asymmetric induction, as described above.

However, substrate-controlled induction strategies are also a cornerstone of asymmetric synthesis. For example, in Lewis acid-mediated nucleophilic additions to aldehydes or imines that have a pre-existing stereocenter, the resident chirality can direct the approach of the nucleophile. researchgate.net This concept, known as 1,2- or 1,3-asymmetric induction, often proceeds through the formation of a rigid, chelated intermediate. researchgate.net While not directly reported for the synthesis of the title compound via nucleophilic addition to a chiral benzofuran precursor, these fundamental principles underpin many modern asymmetric reactions and could be applied to design alternative synthetic routes.

Functional Group Transformations for Derivatization (e.g., bromination, alkylation)

Further chemical diversity can be introduced through functional group transformations of both the precursor ketone and the target alcohol, this compound. These derivatizations are valuable for exploring the structure-activity relationships of this class of compounds.

Bromination:

Bromination is a key functional group transformation for the derivatization of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one and its derivatives. The methyl group at the 3-position of the benzofuran ring can be selectively brominated using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride (CCl₄), often with a radical initiator such as benzoyl peroxide upon heating. This reaction leads to the formation of 1-(3-(bromomethyl)-1-benzofuran-2-yl)ethan-1-one derivatives.

Research has shown that the presence of electron-donating groups on the benzene (B151609) ring can influence the regioselectivity of bromination. For example, in the case of a dimethoxy-substituted derivative, bromination occurred at both the methyl group and the benzene ring.

The following table summarizes the results of the bromination of various substituted 1-(3-methyl-1-benzofuran-2-yl)ethanone precursors:

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanone | 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | NBS, CCl₄, benzoyl peroxide, heat | 30 | masterorganicchemistry.commdpi.com |

| 1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone | 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | NBS, CCl₄, benzoyl peroxide, heat | 30 | masterorganicchemistry.commdpi.com |

| 1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone | 1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | NBS, CCl₄, benzoyl peroxide, heat | 30 | masterorganicchemistry.commdpi.com |

| 1-(4-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanone | 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone | NBS, CCl₄, benzoyl peroxide, heat | 60 | masterorganicchemistry.commdpi.com |

| 1-(6-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanone | 1-[3-(Bromomethyl)-6-ethoxy-1-benzofuran-2-yl]ethanone | NBS, CCl₄, benzoyl peroxide, heat | 60 | masterorganicchemistry.commdpi.com |

For the direct bromination of the hydroxyl group in this compound to yield 1-(2-(1-bromoethyl)-3-methyl-1-benzofuran), reagents such as phosphorus tribromide (PBr₃) are commonly employed. This reaction typically proceeds via an Sₙ2 mechanism, which would result in an inversion of stereochemistry if the alcohol is chiral. This method is generally effective for primary and secondary alcohols. masterorganicchemistry.comorgosolver.combyjus.com

Alkylation:

The hydroxyl group of this compound can be alkylated to form ethers. A common method for this transformation is the Williamson ether synthesis. organic-synthesis.comwikipedia.orgchemistrytalk.orgbyjus.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

For a secondary alcohol like this compound, the first step is treatment with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This is typically done in an aprotic solvent like tetrahydrofuran (THF). Subsequently, the alkylating agent, which is usually a primary alkyl halide (e.g., methyl iodide, ethyl bromide), is added to the reaction mixture. The alkoxide then displaces the halide in an Sₙ2 reaction to form the desired ether. organic-synthesis.comwikipedia.orgchemistrytalk.orgbyjus.com

The general scheme for the O-alkylation of this compound is as follows:

Deprotonation: this compound + NaH → Sodium 1-(3-methyl-1-benzofuran-2-yl)ethoxide + H₂

Nucleophilic Substitution: Sodium 1-(3-methyl-1-benzofuran-2-yl)ethoxide + R-X → 1-(1-Alkoxyethyl)-3-methyl-1-benzofuran + NaX

The success of the Williamson ether synthesis is dependent on the steric hindrance of the reactants. For secondary alcohols, the use of primary alkyl halides is preferred to minimize the competing elimination reaction. organic-synthesis.comwikipedia.orgchemistrytalk.orgbyjus.com

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through various NMR experiments, the connectivity and spatial arrangement of atoms within 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol can be unequivocally established.

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The conversion of the ketone precursor to the secondary alcohol introduces a new chiral center and distinct changes in the spectrum. The acetyl group's singlet signal (-COCH₃) is replaced by signals corresponding to a methine proton (-CH(OH)) and a new methyl group (-CH₃).

The expected signals for this compound in a solvent like CDCl₃ are:

Aromatic Protons (4H): These protons on the benzene (B151609) ring of the benzofuran (B130515) core would appear in the range of δ 7.1–7.6 ppm. Their specific shifts and coupling patterns (multiplets) depend on their position.

Methine Proton (1H): The proton attached to the same carbon as the hydroxyl group (-CH(OH)) is expected to appear as a quartet around δ 5.0–5.2 ppm, due to coupling with the adjacent methyl protons.

3-Methyl Protons (3H): The methyl group attached to the benzofuran ring at position 3 would resonate as a singlet, likely in the δ 2.3–2.5 ppm region.

Ethanol (B145695) Methyl Protons (3H): The terminal methyl group of the ethanol side chain would appear as a doublet around δ 1.6–1.8 ppm, coupled to the methine proton.

Hydroxyl Proton (1H): The -OH proton signal is typically a broad singlet whose chemical shift is variable (δ 1.5–4.0 ppm) depending on concentration and solvent. It may exchange with D₂O, causing its signal to disappear.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

| Aromatic-H | 7.1 - 7.6 | Multiplet (m) | 4H |

| -CH(OH)- | 5.0 - 5.2 | Quartet (q) | 1H |

| Ring -CH₃ | 2.3 - 2.5 | Singlet (s) | 3H |

| -CH(OH)CH₃ | 1.6 - 1.8 | Doublet (d) | 3H |

| -OH | 1.5 - 4.0 | Broad Singlet (br s) | 1H |

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal. The most significant change from the ketone precursor is the disappearance of the carbonyl carbon signal (C=O) at a very downfield shift (typically δ > 190 ppm) and the appearance of a signal for the carbon bearing the hydroxyl group (-CH(OH)) at a much more upfield position (typically δ 65–75 ppm). mdpi.com

The predicted ¹³C NMR signals for this compound are:

Benzofuran Carbons: Eight signals are expected for the benzofuran ring system. The two carbons bonded to the oxygen atom (C7a and C2) would appear at lower fields (δ ~155 ppm and ~150 ppm, respectively). The other six aromatic and vinylic carbons would resonate between δ 110–130 ppm.

Methine Carbon: The -CH(OH) carbon is predicted to be in the δ 65–75 ppm range.

Ethanol Methyl Carbon: The terminal methyl carbon (-CH(OH)C H₃) would appear at a higher field, around δ 20–25 ppm.

3-Methyl Carbon: The methyl carbon on the furan (B31954) ring would appear at a very upfield position, typically δ 9–12 ppm. mdpi.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C=O (Ketone Precursor) | Disappears (was >190 ppm) |

| C7a, C2 (Benzofuran) | ~150 - 155 |

| Aromatic/Vinylic Carbons (6C) | ~110 - 130 |

| -CH(OH)- | 65 - 75 |

| -CH(OH)CH₃ | 20 - 25 |

| Ring -CH₃ | 9 - 12 |

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. libretexts.orgcolumbia.edu For this compound, a key cross-peak would be observed between the methine proton (δ ~5.1 ppm) and the ethanol methyl protons (δ ~1.7 ppm), confirming the -CH-CH₃ connectivity. Correlations between adjacent aromatic protons would also be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu It would definitively link the proton signals to their corresponding carbon signals, for example, confirming that the proton at δ ~5.1 ppm is attached to the carbon at δ ~70 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different parts of the molecule. columbia.edu Key correlations would include:

The methine proton (at the -CH(OH) group) showing a correlation to the C2 carbon of the benzofuran ring.

The ethanol methyl protons showing correlations to both the methine carbon and the C2 carbon.

The 3-methyl protons showing correlations to the C2, C3, and C3a carbons of the benzofuran ring, confirming its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, even if they are not directly bonded. It can be used to confirm the spatial relationship between the ethanol side chain and the 3-methyl group.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

For this compound (C₁₁H₁₂O₂), the exact molecular weight is 176.08 g/mol . The molecular ion peak (M⁺˙) at m/z 176 would be expected in the mass spectrum. Secondary benzylic alcohols typically undergo characteristic fragmentation pathways. whitman.edu

Key expected fragments include:

[M-15]⁺ (m/z 161): Loss of a methyl radical (•CH₃) via alpha-cleavage, resulting in a stable, resonance-stabilized oxonium ion. This is often a major fragment.

[M-18]⁺ (m/z 158): Loss of a water molecule (H₂O), a common fragmentation for alcohols. whitman.edu

m/z 145: Alpha-cleavage with loss of the •CH(OH)CH₃ radical is less likely, but the fragment corresponding to the 3-methylbenzofuranoyl cation could be observed.

m/z 131: This prominent peak would arise from the loss of an acetyl radical (•COCH₃) from the molecular ion, forming the stable 3-methyl-1-benzofuran cation.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Identity | Description |

| 176 | [M]⁺˙ | Molecular Ion |

| 161 | [M-CH₃]⁺ | Loss of a methyl radical |

| 158 | [M-H₂O]⁺˙ | Loss of water |

| 131 | [M-C₂H₃O]⁺ | Loss of acetyl radical |

ESI-MS is a soft ionization technique that is particularly useful for confirming the molecular weight of a compound without causing significant fragmentation. mdpi.com In positive ion mode, this compound would be expected to show prominent signals for the protonated molecule [M+H]⁺ at m/z 177.1 and/or the sodium adduct [M+Na]⁺ at m/z 199.1. This provides a clear confirmation of the molecular mass.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. By measuring the absorption or scattering of light, these methods provide a molecular fingerprint, revealing the presence of specific functional groups and structural features. For this compound, the spectra would be characterized by vibrations originating from the hydroxyl group, the alkyl substituents, and the benzofuran core.

The key vibrational modes expected for this compound include:

O-H Stretch: The hydroxyl group (-OH) gives rise to a characteristic and typically broad absorption band in the IR spectrum, generally appearing in the region of 3600–3200 cm⁻¹. masterorganicchemistry.commdpi.com The broadening is a result of intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations from the benzene portion of the benzofuran ring are expected to appear at wavenumbers above 3000 cm⁻¹. masterorganicchemistry.com Aliphatic C-H stretches from the methyl and ethyl groups will absorb below 3000 cm⁻¹. mdpi.com

C-O Stretch: The C-O stretching vibration of the secondary alcohol group is anticipated to produce a strong band in the 1260–1000 cm⁻¹ region of the IR spectrum. masterorganicchemistry.com

Benzofuran Ring Vibrations: The fused ring system will exhibit a series of complex vibrations, including C=C stretching within the aromatic and furan rings (typically 1600–1450 cm⁻¹) and various in-plane and out-of-plane bending modes that are characteristic of the benzofuran structure.

While a complete experimental spectrum for this compound is not publicly available, analysis of related benzofuran structures supports these assignments. mdpi.comresearchgate.net Computational methods, such as Density Functional Theory (DFT), can be employed to calculate theoretical vibrational frequencies, which aid in the precise assignment of experimental IR and Raman bands through tools like Potential Energy Distribution (PED) analysis. mdpi.comresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3600 - 3200 | Medium-Strong, Broad |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃, -CH- | 3000 - 2850 | Medium |

| C=C Stretch | Aromatic/Furan Ring | 1600 - 1450 | Medium-Strong |

| C-O Stretch | Secondary Alcohol | 1260 - 1000 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry, confirming the molecular connectivity and conformation.

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related benzofuran derivatives demonstrates the utility of this technique. For instance, the crystal structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one, which shares the benzofuran core, has been determined. researchgate.netvensel.org Such studies reveal detailed information about the planarity of the ring system and the packing of molecules in the crystal lattice. researchgate.netvensel.org A hypothetical crystallographic analysis of this compound would confirm the relative positions of the methyl and hydroxyl-ethyl groups on the furan ring and detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

The type of data obtained from a single-crystal X-ray diffraction experiment is summarized in the table below, using a related benzofuran compound as an illustrative example. researchgate.netvensel.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1869 (3) |

| b (Å) | 18.0636 (10) |

| c (Å) | 13.1656 (7) |

| β (°) | 96.763 (3) |

| Volume (ų) | 1697.28 (15) |

| Z | 8 |

Data from a related compound, 3-(Propan-2-ylidene)benzofuran-2(3H)-one, is presented for illustrative purposes. researchgate.netvensel.org

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the analysis and purification of organic compounds. Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reactions and preliminary purity checks, while High-Performance Liquid Chromatography (HPLC) provides quantitative purity assessment. researchgate.net Column chromatography is a standard method for purification. mdpi.comnih.gov

For assessing the purity of this compound, a reverse-phase HPLC (RP-HPLC) method would be highly effective. An established method for its ketone precursor, 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, utilizes a C18-type column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

A significant analytical challenge for this compound is its chiral nature; it exists as a pair of enantiomers. The separation of these enantiomers is crucial and requires specialized chiral chromatography techniques. HPLC using a Chiral Stationary Phase (CSP) is the most common approach for resolving racemic mixtures. mdpi.comresearchgate.net The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and enabling their separation. researchgate.net Crown ether-based CSPs, for example, are effective for resolving racemic compounds that contain a primary amino group, and similar principles apply to other functional groups capable of forming transient diastereomeric complexes with the CSP. researchgate.net

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase | Key Details |

|---|---|---|---|---|

| RP-HPLC | Purity Assessment | C18 (e.g., Newcrom R1) | Acetonitrile / Water with Acid Modifier (e.g., H₃PO₄) | Provides quantitative data on purity and impurity profiles. sielc.com |

| Column Chromatography | Purification | Silica Gel | Hexane / Ethyl Acetate Gradient | Used for preparative scale purification post-synthesis. mdpi.comnih.gov |

| Chiral HPLC | Enantiomeric Separation | Chiral Stationary Phase (CSP) | Varies (e.g., Hexane / Isopropanol) | Separates the (R)- and (S)-enantiomers for stereochemical analysis. mdpi.comresearchgate.net |

Computational Chemistry and Theoretical Investigations

Non Pharmacological and Non Safety Applications of 1 3 Methyl 1 Benzofuran 2 Yl Ethan 1 Ol and Its Derivatives

Role as Synthetic Intermediates in Organic Synthesis

The 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol framework and its ketone analog, 1-(3-methyl-1-benzofuran-2-yl)ethanone, are valuable intermediates in organic synthesis. Their inherent reactivity allows for the construction of more complex, polyfunctional molecules and novel heterocyclic systems. rsc.orgrsc.orgscienceopen.com The benzofuran (B130515) nucleus provides a stable yet reactive platform for a variety of chemical transformations.

Researchers have utilized these compounds as starting materials for synthesizing a range of new derivatives. mdpi.com For example, the ketone form, 1-(3-methyl-1-benzofuran-2-yl)ethanone, can be readily modified. One common synthetic route involves the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone (B47974) to form the core benzofuran structure. mdpi.com This structure can then undergo further reactions, such as bromination using N-bromosuccinimide (NBS), to produce bromomethyl derivatives. mdpi.comresearchgate.net These halogenated intermediates are highly useful for subsequent nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular architectures.

The versatility of the benzofuran core is further demonstrated in its use to create hybrid heterocyclic compounds. For instance, 2-acetylbenzofuran, a related ketone, can be condensed with carbohydrazides to form complex hydrazone derivatives, linking the benzofuran moiety to other heterocyclic systems like 1,2,3-triazoles. mdpi.com Such synthetic strategies highlight the role of these benzofuran derivatives as foundational synthons for building a library of novel compounds for various scientific investigations. nih.govnumberanalytics.com Advanced synthetic methods, including transition metal-catalyzed reactions and multicomponent reactions, continue to expand the utility of benzofuran intermediates. numberanalytics.com

Table 1: Examples of Synthetic Transformations Involving Benzofuran Intermediates

| Starting Material | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Substituted o-hydroxyacetophenone | Chloroacetone | 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative | mdpi.com |

| 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative | N-bromosuccinimide (NBS) | Bromomethyl benzofuran derivative | mdpi.com |

| 2-Acetylbenzofuran | Carbohydrazide | Benzofuran-triazole hybrid | mdpi.com |

Potential in Materials Science and Polymer Chemistry

Benzofuran derivatives are recognized for their significant potential in materials science and polymer chemistry due to their unique electrochemical, thermal, and optical properties. nih.gov The rigid, planar structure of the benzofuran ring system contributes to the formation of polymers with desirable characteristics, such as high thermal stability and transparency. researchgate.netacs.org

The parent compound, benzofuran, can undergo cationic polymerization to produce polybenzofuran. acs.orgnih.gov This polymer is noted for its high glass-transition temperature (Tg) of around 184–189 °C and high transparency, making it a candidate for applications as a transparent thermoplastic material. acs.orgnih.gov Furthermore, the development of asymmetric polymerization techniques has allowed for the synthesis of optically active polybenzofuran, opening possibilities for specialized optical applications. acs.org

Beyond homopolymers, benzofuran derivatives are incorporated as monomers in the synthesis of various high-performance polymers, including:

Polyamides

Polyarylates

Polybenzimidazoles

Polyesters researchgate.net

The inclusion of the benzofuran moiety into polymer backbones can enhance their thermomechanical properties. researchgate.net Recently, a novel polymer, poly(benzofuran-co-arylacetic acid), has been developed. This material contains versatile lactone and carboxylic acid functionalities, offering significant flexibility for creating cross-linked materials with tailored properties for diverse applications, including the potential for improved thermal conductivity. researchgate.netmdpi.com Additionally, the inherent fluorescence of some benzofuran structures makes them useful in the creation of dyes for various applications, including dye-sensitized solar cells. researchgate.net Their hole-transporting properties also make them suitable for use in organic light-emitting diodes (OLEDs). nih.gov

Applications in Agrochemical Research

In the field of agrochemical research, derivatives of the benzofuran scaffold have demonstrated notable antimicrobial and antifungal activities, positioning them as promising candidates for the development of new crop protection agents. acs.orgresearchgate.net The ability of these compounds to inhibit the growth of pathogenic fungi and bacteria is of significant interest for managing plant diseases.

Studies have evaluated the efficacy of various benzofuran derivatives against a range of phytopathogenic fungi. For example, certain derivatives have shown inhibitory effects against fungi such as Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov One study highlighted that N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c] nih.govrsc.orgnih.govoxadiazol-4-amine, a benzofurazan (B1196253) derivative, exhibited potent antifungal activity against R. solani, with an IC50 value of 1.91 μg/mL, which is comparable to the commercial fungicide Carbendazim. nih.gov

The antimicrobial spectrum of these compounds is broad. A study involving derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone found that one of the synthesized compounds showed moderate antibacterial activity against Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. nih.govnih.gov Other research has documented the activity of different benzofuran compounds against plant pathogens like Fusarium graminearum and Phytophthora capsici. nih.gov

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound Type | Target Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Benzofurazan derivative (A3) | Rhizoctonia solani | IC50 = 1.91 μg/mL | nih.gov |

| Substituted Benzofuran derivative (Compound 7) | Gram-positive bacteria | MIC = 16-64 µg/mL | nih.gov |

The structure-activity relationship is a key area of ongoing research, aiming to optimize the antifungal and antibacterial potency of these molecules for practical agricultural use.

Flavor and Fragrance Applications

The unique organoleptic properties of certain benzofuran derivatives have led to their application in the flavor and fragrance industry. thegoodscentscompany.com These compounds can impart a range of distinct aromas, from floral and sweet to woody and leathery notes, making them valuable ingredients for perfumers and flavorists. google.comgoogle.com

A closely related ketone, 1-(3-methyl-benzofuranyl)-ethanone, is used as a fragrance ingredient for its characteristic strong, floral scent reminiscent of orange blossom. It is also utilized as a flavoring agent to enhance the sensory profile of food and beverage products.

The versatility of the benzofuran scaffold in generating diverse aromas is further illustrated by other derivatives. For instance, 3-methyl-benzofuran-5-ol has been identified as a novel fragrance compound with a distinct leathery note, demonstrating that small structural modifications can lead to significant changes in odor characteristics. google.com The ongoing search for new fragrance chemicals continues to drive interest in benzofuran derivatives, as they provide perfumers with novel notes to create unique and complex scent profiles for perfumes, personal care items, and other consumer products. google.comgoogle.comnih.gov

Fluorescent Sensors and Brightening Agents

The conjugated π-electron system of the benzofuran ring gives rise to intrinsic fluorescent properties in many of its derivatives. rsc.org This characteristic is harnessed in applications ranging from industrial whitening agents to sophisticated molecular sensors. nih.govresearchgate.net

Benzofuran derivatives are used as optical brightening agents (also known as fluorescent whitening agents) in the textile, paper, and polymer industries. researchgate.net These compounds function by absorbing light in the non-visible ultraviolet spectrum and re-emitting it in the blue region of the visible spectrum. wikipedia.org This process of fluorescence counteracts the natural yellow cast of materials, resulting in a whiter and brighter appearance. researchgate.netwikipedia.org

The photophysical properties of benzofurans make them excellent candidates for the development of fluorescent probes and sensors. nih.gov By modifying the benzofuran structure with different functional groups, researchers can tune the molecule's fluorescence emission in response to specific environmental stimuli, such as pH, solvent polarity, or the presence of certain ions or molecules. researchgate.net For example, studies have shown that functionalized benzofuran derivatives can emit strong blue, yellow, or orange light. researchgate.net This tunability is crucial for creating sensors that can detect specific analytes. The fluorescence of some benzofuran derivatives can be "quenched" (diminished) in the presence of certain nanoparticles, a principle that can be used to design sensitive detection systems. researchgate.net This potential allows for the development of advanced materials for bioimaging and chemical sensing. nih.govresearchgate.net

Molecular and Biochemical Interaction Studies in Vitro and in Silico

Enzyme Inhibition Studies

There is no available scientific literature detailing the inhibitory effects of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol on key enzymes such as Acetylcholinesterase, PI3K/VEGFR2, LSD1, PTP1B phosphatase, or its impact on tubulin polymerization.

In contrast, studies on various other benzofuran (B130515) derivatives have shown significant activity in these areas. For instance, certain benzofuran hybrids have been identified as inhibitors of PI3K and VEGFR-2, and some derivatives have been found to interfere with tubulin polymerization, a critical process in cell division. mdpi.comresearchgate.net Benzofuran-triazole hybrids have also been explored for their acetylcholinesterase inhibition potential. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Receptor Binding Profiling

No studies have been published that profile the binding of this compound to any specific biological receptors. The affinity and selectivity of this compound for various receptor types remain uncharacterized.

Intracellular Signaling Pathway Investigations in Cell Lines

Investigations into the effects of this compound on intracellular signaling pathways are absent from the current scientific record. There is no data on its potential to modulate reactive oxygen species (ROS), trigger apoptosis pathways, or induce cell cycle modifications in any cell lines.

For context, derivatives of the related ketone, 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, have been shown to have pro-oxidative effects, increase ROS in cancer cells, and induce apoptosis through caspase-dependent pathways. mdpi.comnih.govnih.gov These studies provide a framework for how benzofuran structures can influence cellular signaling, but direct evidence for the alcohol derivative is lacking.

Protein Binding Studies

Specific studies on the interaction and binding affinity of this compound with proteins, such as Bovine Serum Albumin (BSA), have not been reported. Serum albumins are crucial for the transport of molecules in the bloodstream, and understanding such interactions is vital in drug development. researchgate.net While research has been conducted on the binding of other benzofuran derivatives to BSA, this information is not directly applicable to the subject compound. researchgate.net

Structure-Mechanism Relationships from In Vitro and In Silico Data

Due to the absence of in vitro and in silico data for this compound, no structure-mechanism relationships can be delineated. Establishing these relationships is crucial for understanding how the compound's chemical structure relates to its biological activity and for guiding the design of more potent and selective molecules. Studies on related compounds have suggested that modifications, such as the introduction of bromoalkyl and bromoacetyl groups to the benzofuran scaffold, can enhance cytotoxicity. mdpi.com

Conclusion and Future Research Perspectives

Summary of Current Research Landscape Pertaining to 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol

Direct research on this compound is somewhat limited in publicly accessible literature. However, significant insights can be gleaned from studies on its immediate precursor, 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, and related derivatives. mdpi.comresearchgate.netnih.gov Research has primarily focused on the synthesis of the ketone precursor and its subsequent modification to create a variety of derivatives with potential anticancer and antibacterial activities. mdpi.comnih.gov The synthesis of the alcohol, this compound, is a logical next step from the well-studied ketone, likely achievable through standard reduction reactions. The potential of (1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol as a drug candidate with antihypertensive, antioxidant, and beta-adrenolytic activities has been noted, although detailed studies are not widely available. evitachem.com

Emerging Synthetic Methodologies for Benzofuran (B130515) Architectures

The synthesis of the benzofuran core is a topic of continuous innovation in organic chemistry. Modern methods are moving towards more efficient, atom-economical, and environmentally friendly processes.

Key Emerging Methodologies:

Transition Metal-Catalyzed Reactions: Palladium- and copper-based catalysts are extensively used for the construction of the benzofuran ring through cross-coupling and cyclization reactions. nih.govnumberanalytics.com Nickel catalysis is also gaining traction as a more sustainable alternative. nih.gov

C-H Activation/Functionalization: Direct functionalization of C-H bonds offers a more direct and less wasteful approach to building complexity on the benzofuran scaffold, avoiding the need for pre-functionalized starting materials. numberanalytics.commdpi.com

Intramolecular Cyclization: Various strategies involving intramolecular C-C and C-O bond formations are employed, often mediated by transition metals or, increasingly, under metal-free conditions. mdpi.com

Photochemical Reactions: The use of light to promote reactions provides a unique and powerful tool for the synthesis of complex benzofuran derivatives. numberanalytics.com

Base-Catalyzed Syntheses: The use of bases like triethylamine (B128534) in reactions such as the Rap-Stoermer reaction provides a classic yet effective method for obtaining benzofuran derivatives. nih.gov

These advanced synthetic strategies offer promising avenues for the efficient and diverse production of benzofuran compounds, including this compound and its analogs.

Advanced Characterization Trends in Organic Chemistry

The structural elucidation of organic molecules like this compound relies on a suite of sophisticated analytical techniques. Modern organic chemistry benefits from continuous advancements in these methods, leading to more precise and comprehensive characterization. journalwjarr.comresearcher.life

Prominent Characterization Techniques:

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and the chemical environment of atoms. onlineorganicchemistrytutor.comijpsjournal.com 2D NMR techniques like COSY, HSQC, and HMBC are crucial for unraveling complex structures. ijpsjournal.com |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation patterns of a compound, which aids in confirming its identity and elemental composition. onlineorganicchemistrytutor.comijpsjournal.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. ijpsjournal.com |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule by detecting the absorption of infrared radiation. onlineorganicchemistrytutor.comijpsjournal.com |

| X-ray Crystallography | Provides the definitive three-dimensional structure of a crystalline compound. |

The integration of these techniques is essential for the unambiguous identification and characterization of novel benzofuran derivatives.

Future Directions in Computational Modeling of Benzofuran Compounds

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering insights that complement experimental work. For benzofuran compounds, computational modeling is being used to predict biological activity, understand reaction mechanisms, and design novel molecules with desired properties.

Key Computational Approaches:

Density Functional Theory (DFT): Used for geometry optimization and to understand the electronic structure of molecules. aip.org

Molecular Docking: Predicts the binding orientation and affinity of a molecule to a biological target, which is crucial for drug design. aip.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): Develops models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a drug candidate. researchgate.net

Future research will likely see a greater integration of these computational methods to accelerate the discovery and development of new benzofuran-based therapeutic agents and functional materials.

Untapped Non-Clinical Applications and Research Avenues

While much of the research on benzofurans is driven by their medicinal potential, the unique electronic and photophysical properties of this scaffold open up possibilities in other areas.

Potential Non-Clinical Applications:

Organic Electronics: The conjugated π-system of the benzofuran ring makes it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Fluorescent Probes: The inherent fluorescence of some benzofuran derivatives could be harnessed for the development of sensors for detecting metal ions, anions, or biologically important molecules.

Agrochemicals: The biological activity of benzofurans extends to potential applications as herbicides, fungicides, and insecticides.

Corrosion Inhibitors: Heterocyclic compounds, including benzofuran derivatives, have been investigated for their ability to protect metals from corrosion.

Further exploration of these non-clinical avenues could lead to the development of novel technologies based on the versatile benzofuran architecture.

Q & A

Basic Question

- NMR : DEPT-135 distinguishes primary (CH), secondary (CH), and tertiary (CH) carbons. The hydroxyl proton’s resonance in NMR can be confirmed via deuterium exchange.

- IR : The O–H stretch (~3200–3600 cm) and benzofuran C–O–C asymmetric stretch (~1250 cm) validate functional groups.

- MS/MS Fragmentation : High-resolution ESI-MS can differentiate isomers by unique fragmentation pathways (e.g., loss of HO or methyl groups) .

How should researchers address contradictory bioactivity data for this compound across different assay models?

Advanced Question

Contradictions often arise from assay-specific variables:

- Solubility : Use co-solvents (e.g., DMSO/PBS mixtures) to maintain consistent solubility across assays.

- Metabolic Stability : Test liver microsome stability (e.g., human vs. murine) to identify species-dependent metabolism.

- Target Selectivity : Perform kinase profiling or GPCR screening to rule off-target effects. For example, benzofuran derivatives may exhibit varying affinity for serotonin receptors depending on substituent electronics .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Advanced Question

- DFT Calculations : Optimize transition-state geometries at the B3LYP/6-31G(d) level to predict activation energies for SN2 pathways.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction trajectories.

- Hammett Analysis : Correlate substituent effects (σ for the 3-methyl group) with reaction rates. Benchmarks from similar ethan-1-ol derivatives suggest steric bulk at the 2-position reduces nucleophilic attack efficiency .

How can researchers validate the purity of this compound for pharmacological studies?

Basic Question

- Chromatography : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) and compare retention times against synthetic intermediates.

- Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values.

- Thermogravimetric Analysis (TGA) : Detect volatile impurities (e.g., residual solvents) by mass loss below 150°C .

What strategies mitigate decomposition of this compound during long-term storage?

Basic Question

- Storage Conditions : Store under inert gas (argon) in amber vials at –20°C to prevent oxidation and photodegradation.

- Stabilizers : Add radical scavengers (e.g., BHT at 0.1% w/w) to inhibit autoxidation of the benzofuran ring.

- Monitoring : Periodically assess purity via TLC or NMR; recalibrate after 6 months .

How does the 3-methyl group influence the electronic properties of this compound compared to unsubstituted analogs?

Advanced Question

The electron-donating methyl group at C3 increases benzofuran aromaticity, lowering the HOMO energy and reducing electrophilicity at C2. This can be quantified via:

- Cyclic Voltammetry : Measure oxidation potentials; methyl substitution typically shifts E by +50–100 mV.

- NBO Analysis : Calculate hyperconjugative interactions (e.g., σ→π) to explain enhanced stability. Such effects are critical in designing derivatives for charge-transfer applications .

What in vitro models are appropriate for studying the metabolic fate of this compound?

Advanced Question

- Hepatocyte Cultures : Primary human hepatocytes assess Phase I (oxidation) and Phase II (glucuronidation) metabolism.

- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- Reactive Metabolite Trapping : Incubate with glutathione (GSH) and detect adducts via LC-MS/MS. Benzofuran moieties are prone to epoxidation, necessitating genotoxicity risk assessment .

How can researchers design SAR studies to explore the bioactivity of this compound derivatives?

Advanced Question

- Core Modifications : Synthesize analogs with varied substituents (e.g., halogens, methoxy) at C3 or the ethanol side chain.

- Pharmacophore Mapping : Use docking studies (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the hydroxyl group).

- In Vivo Correlation : Test lead compounds in zebrafish models for bioavailability and toxicity. Prior studies on benzofuran-based therapeutics highlight the importance of logP optimization (target ~2–3) for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.